Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-
Description
The compound Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- features a pyrido[3,4-b]indole core, a tricyclic structure combining a pyridine and indole moiety. Key substituents include a phenyl group at position 1 and an ethanone (acetyl) group at position 2. Its structural flexibility allows for modifications that influence pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
111733-93-8 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-phenyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O/c22-19(14-6-2-1-3-7-14)13-21-11-10-16-15-8-4-5-9-17(15)20-18(16)12-21/h1-9,20H,10-13H2 |
InChI Key |
CLCAEHUOZKXOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications . For example, the reaction of indole derivatives with suitable aldehydes or ketones in the presence of catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the synthesis process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indole compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl) as an anticancer agent. Research conducted on various derivatives has demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study evaluating the compound's activity against Aurora B kinase showed promising results in inhibiting tumor growth in vitro and in vivo .
Neuroprotective Effects
The compound's structural similarity to established neuroprotective agents suggests its potential role in treating neurodegenerative diseases. Preliminary investigations indicate that it may exert protective effects against oxidative stress-induced neuronal damage. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease where oxidative stress plays a critical role .
Antimicrobial Properties
Ethanone derivatives have also been screened for antimicrobial activity. Studies have shown that certain modifications to the compound can enhance its efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A series of derivatives based on Ethanone were synthesized and evaluated for their anticancer properties. The synthesis involved the reaction of Ethanone with different acyl halides under controlled conditions. The resulting compounds were screened against several cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range . This study underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Screening
In a neuroprotection study, Ethanone was tested for its ability to protect neuronal cells from apoptosis induced by amyloid-beta peptides. Results indicated that treatment with Ethanone significantly reduced cell death and preserved mitochondrial function . This suggests a potential therapeutic role for the compound in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . Detailed studies on its molecular interactions and effects are essential to understand its full potential .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Modifications
Table 1: Structural and Functional Comparison of Key Analogues
*Calculated based on CAS 334939-35-4 .
Key Observations:
Substituent Effects on Activity: Electron-Withdrawing Groups: The trifluoromethyl group in B1 enhances binding affinity to aminopeptidase N through hydrophobic and electronic effects . Heterocyclic Moieties: WX-02-13 and WX-02-34 incorporate morpholine/piperazine rings, improving solubility and bioavailability compared to the target compound’s phenyl group .
Positional Isomerism :
- describes an 8-chloro-substituted pyrido[4,3-b]indole, highlighting how positional changes (e.g., chloro at pyrido position 8 vs. phenyl at position 1) alter steric and electronic profiles .
Key Observations:
Physicochemical and Spectral Properties
Table 3: NMR and HRMS Data Comparison
Key Observations:
Biological Activity
Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl), is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H18N2O
- Molecular Weight : 290.37 g/mol
- CAS Number : 111733-93-8
- InChI Key : CLCAEHUOZKXOTB-UHFFFAOYSA-N
The compound features a pyridoindole structure that contributes to its diverse biological activities. It is characterized by a high degree of lipophilicity and moderate solubility in water, which affects its bioavailability and pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that ethanone derivatives exhibit cytotoxicity against various cancer cell lines. For instance:
- C6 Glioma Cells : A derivative showed an IC50 value of 5.13 µM, outperforming the standard chemotherapy drug 5-FU with an IC50 of 8.34 µM. The mechanism of action involved inducing apoptosis and cell cycle arrest in C6 cells .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The presence of the pyridoindole structure is believed to contribute to these protective effects by modulating signaling pathways related to cell survival and inflammation .
Enzyme Inhibition
Ethanone has been identified as a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2D6. This inhibition can influence drug metabolism and may lead to drug-drug interactions when co-administered with other medications .
Case Studies
-
Study on Cytotoxicity :
- Objective : To evaluate the cytotoxic effects of ethanone derivatives on cancer cell lines.
- Findings : Compounds exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating a favorable therapeutic index.
-
Neuroprotection in Animal Models :
- Objective : To assess the neuroprotective effects in models of induced oxidative stress.
- Results : Treatment with ethanone derivatives resulted in reduced markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | IC50 values indicate significant cytotoxicity against glioma cells; apoptosis is a primary mechanism. |
| Neuroprotection | Exhibits protective effects against oxidative stress in neuronal models. |
| Enzyme Interaction | Inhibits CYP1A2 and CYP2D6; potential for drug-drug interactions noted. |
Q & A
Q. What are the common synthetic routes for preparing this compound and its derivatives?
The synthesis often involves multi-component reactions or condensation strategies. For example:
- A four-component reaction using aromatic amines and β-ketoesters can yield azepinoindoles or pyrazolopyridines, with yields influenced by substituent electronic effects (e.g., 47–79% yields depending on amine choice) .
- Enamine cyclization with β-keto esters under acidic conditions produces tetrahydro-β-carboline derivatives, as demonstrated in aminopeptidase N inhibitor synthesis .
Q. Key Reaction Conditions
| Reaction Type | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Four-component synthesis | 1-phenyl-2-(p-tolylimino)ethanone, 1a | 47–79% | |
| Acid-catalyzed cyclization | β-keto esters, HCl/MeOH | 43–85% |
Q. Which spectroscopic methods are critical for structural characterization?
Q. Example NMR Data for Derivative B3
| Signal (δ, ppm) | Assignment |
|---|---|
| 10.54 (s) | Indole NH |
| 7.90–7.68 (m) | Trifluoromethylphenyl protons |
| 4.87 (dd) | Methine proton adjacent to ketone |
Q. What are its primary biomedical applications?
- Cancer Therapy: Derivatives act as selective estrogen receptor downregulators (SERDs) (e.g., AZD9496, in phase I trials for ER+ breast cancer) .
- Enzyme Inhibition: Tetrahydro-β-carboline derivatives show activity as aminopeptidase N inhibitors , enhancing chemosensitivity in cancer models .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction pathways?
Electron-donating or withdrawing groups on aromatic amines dictate product selectivity. For example:
Q. What crystallographic strategies resolve structural ambiguities in derivatives?
Q. How are structure-activity relationship (SAR) studies applied to optimize pharmacological profiles?
Q. Key SAR Findings for SERD Derivatives
| Modification | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethylphenyl group | Increased ERα binding affinity | |
| Fluoropropyl chain | Enhanced oral bioavailability |
Q. How are polar phosphorylated metabolites analyzed using derivatives of this compound?
Q. Detection Limits for Ribonucleotides
| Metabolite | Limit of Detection (LOD) | Fold Sensitivity Increase |
|---|---|---|
| ATP | 7 amol | 1137× |
| GTP | 150 amol | 25× |
Q. What strategies improve synthetic yields in multi-component reactions?
Q. How are polymorphs and salt forms screened for therapeutic use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
